Carbohydrate moiety of bromelain

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

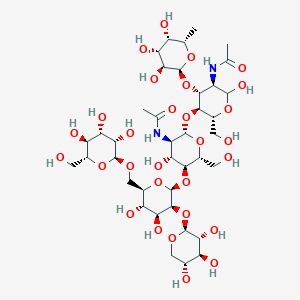

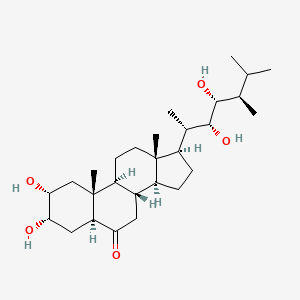

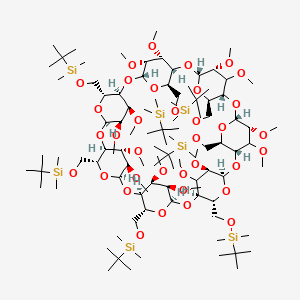

The carbohydrate moiety of bromelain is a component of the bromelain enzyme, which is a thiol protease isolated from pineapple stem . It contains one asparagine-linked oligosaccharide chain per molecule . The oligosaccharides are composed of mannose, fucose, xylose, and N-acetylglucosamine (GlcNAc) .

Synthesis Analysis

The primary structures of the two oligosaccharide components of stem bromelain glycopeptides were quantitatively released by digestion with the almond glycopeptidase . This enzyme cleaves P-aspartylglycosylamine linkage in glycopeptides with oligopeptide moieties .Molecular Structure Analysis

The molecular structure of the carbohydrate moiety of bromelain is described as alpha-L-fucosyl- (1->3)- [alpha-D-mannosyl- (1->6)- [beta-D-xylosyl- (1->2)]-beta-D-mannosyl- (1->4)-N-acetyl-beta-D-glucosaminyl- (1->4)]-N-acetyl-D-glucosamine .Chemical Reactions Analysis

The bromelain extract includes various components such as phosphatases, glucosidase, cellulases, peroxidases, glycoproteins, carbohydrates, several protease inhibitors, and organically bound Ca2+ .Physical And Chemical Properties Analysis

Bromelain remains intact for a relatively long time when stored at 20°C, while its proteolytic activity is lost when it is heated to 100°C for 10 minutes . The maximum activity of glycosylated bromelain occurs at pH 7.0 and 30°C .科学的研究の応用

Stability and Structural Role : Glycosylation contributes significantly to the functional stability of bromelain. Studies have shown that deglycosylated bromelain exhibits decreased enzyme activity and altered fluorescence and circular dichroism spectra, highlighting the stabilizing role of the carbohydrate moiety (Khan, Rasheedi, & Haq, 2003).

Therapeutic Applications : Bromelain is known for its therapeutic potential, including anti-inflammatory, anticancer, and fibrinolytic activities. Its efficacy after oral administration and the safety profile make it a promising phytotherapeutical drug. Interestingly, not all of bromelain's pharmacological properties depend on its proteolytic activity, suggesting a role for non-protein factors, possibly including its carbohydrate moiety (Maurer, 2001).

Enzyme Immobilization : Research involving the immobilization of bromelain on cellulose fibers from sugarcane bagasse demonstrates its potential application in the medical field, particularly for treating skin injuries. The immobilization process can enhance the stability and usability of bromelain in various applications (Costa, Cerón, Petreca, & Costa, 2020).

Biochemical Analysis : Detailed structural studies of bromelain's carbohydrate moiety have been conducted, elucidating its complex structure. Such analyses are crucial for understanding the enzyme's function and potential modifications for therapeutic applications (Ishihara, Takahashi, Oguri, & Tejima, 1979).

Impact on Leukocyte Expression : Bromelain treatment can alter the expression of cell surface molecules on leukocytes, which are involved in cellular adhesion and activation. This finding has implications for understanding how bromelain exerts anti-inflammatory effects (Hale, Greer, & Sempowski, 2002).

作用機序

Bromelain has been known to act as an immunomodulator . The anti-inflammatory activity of bromelain has been shown to be useful in treating inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and asthma . The anti-cancer activity of bromelain is via induction of apoptosis, inhibition of angiogenesis, and enhancement of the body’s immune response . The anti-diabetic property of bromelain is owing to the improvement in glucose metabolism and reduction in insulin resistance .

Safety and Hazards

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLVGNWZDHBRA-UFAVQCRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbohydrate moiety of bromelain | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)